molecular formula C5HClF3NOS B11889197 2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde

2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde

Cat. No.: B11889197
M. Wt: 215.58 g/mol
InChI Key: ABUMBEHKGQPCHL-UHFFFAOYSA-N
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Description

2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde typically involves the reaction of 2-chloro-4-(trifluoromethyl)thiazole with a suitable aldehyde precursor under controlled conditions. One common method involves the use of a Vilsmeier-Haack reaction, where the thiazole compound is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 5-position of the thiazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: 2-Chloro-4-(trifluoromethyl)thiazole-5-carboxylic acid.

    Reduction: 2-Chloro-4-(trifluoromethyl)thiazole-5-methanol.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of novel pharmaceuticals with potential therapeutic benefits.

    Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde is primarily related to its ability to interact with biological molecules through its reactive functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A thiazole derivative with an amino group at the 2-position, known for its antimicrobial and anticancer activities.

    2-Methyl-4-(trifluoromethyl)thiazole: A thiazole derivative with a methyl group at the 2-position, used in organic synthesis and material science.

    2-Thiazolecarboxaldehyde: A thiazole derivative with an aldehyde group at the 2-position, used as an intermediate in organic synthesis.

Uniqueness

2-Chloro-4-(trifluoromethyl)thiazole-5-carbaldehyde is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the thiazole ring, which imparts distinct chemical reactivity and biological properties. The combination of these functional groups makes it a valuable compound for the development of novel materials and pharmaceuticals.

Properties

Molecular Formula

C5HClF3NOS

Molecular Weight

215.58 g/mol

IUPAC Name

2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C5HClF3NOS/c6-4-10-3(5(7,8)9)2(1-11)12-4/h1H

InChI Key

ABUMBEHKGQPCHL-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=C(N=C(S1)Cl)C(F)(F)F

Origin of Product

United States

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